molecular formula C13H13NO B6365941 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261906-93-7

4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365941
CAS RN: 1261906-93-7
M. Wt: 199.25 g/mol
InChI Key: IPENNRXQHOQRBL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% (4-DMP-2-HP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. Its properties and characteristics make it a valuable tool for a variety of purposes, including drug synthesis, biochemical analysis, and physiological studies.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals, such as the anticonvulsant drug phenobarbital and the antidiabetic drug glipizide. It is also used in the synthesis of other organic compounds, such as quinolines, pyridines, and pyrrolidines. In addition, 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% is used in the synthesis of fluorescent dyes and in the preparation of fluorescent proteins.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, resulting in increased levels of the drugs in the body.
Biochemical and Physiological Effects
4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in increased levels of the drugs in the body. In addition, it has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. It has also been shown to have protective effects against oxidative stress and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% is not suitable for use in drug synthesis due to its low solubility in water and its low reactivity.

Future Directions

The potential applications of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% are still largely unexplored. Future research could focus on the development of new synthesis methods for 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95%, as well as the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research could be conducted to explore its potential use in drug delivery systems and in the synthesis of novel fluorescent proteins.

Synthesis Methods

The synthesis of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% involves the reaction of 2,5-dimethylphenol and 2-hydroxypyridine in an aqueous solution. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is usually carried out at room temperature. The resulting product is a white solid that can be purified by recrystallization from methanol.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-10(2)12(7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENNRXQHOQRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682577
Record name 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-93-7
Record name 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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